molecular formula C11H13NO2 B1443745 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one CAS No. 1428139-23-4

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Cat. No.: B1443745
CAS No.: 1428139-23-4
M. Wt: 191.23 g/mol
InChI Key: LJCUQTOIHVMSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Recent Advances in Selective Catalytic Oxidation of Cyclohexene

This review highlights the significance of controlled oxidation reactions for cyclohexene, a compound structurally related to the one , to produce various industrially valuable intermediates. The ability to selectively target products through catalytic oxidation is crucial for both academic and industrial applications, suggesting a potential area of interest for the chemical (Cao et al., 2018).

Branched Chain Aldehydes in Food Flavors

This study reviews the formation and breakdown of branched aldehydes from amino acids, emphasizing their importance in food flavoring. Given the structural uniqueness of "3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one," it might also possess unique reactivity or application in the synthesis of flavor compounds, drawing a parallel to the discussed aldehydes (Smit, Engels, & Smit, 2009).

DNA Methyltransferase Inhibitors

Research on DNA methyltransferase inhibitors underscores the therapeutic potential of modifying epigenetic markers in treating malignancies. While the focus here is on nucleoside analogs, the exploration of other chemical frameworks, such as "this compound," for epigenetic modulation presents a fascinating avenue for future research (Goffin & Eisenhauer, 2002).

Synthetic Applications of Heterocycles

The utility of heterocyclic compounds as scaffolds in the synthesis of diverse chemical entities is well-documented. Given its unique structure, "this compound" could serve as a precursor or intermediate in synthesizing novel heterocycles with potential applications in pharmaceuticals and materials science (Gomaa & Ali, 2020).

Serotonergic System and Neurotransmission

The study of serotonergic neurotransmission, particularly in relation to artificial amino acids and their analogs, provides insights into brain function and psychiatric disorders. Investigating the biochemical pathways and effects of novel compounds, including "this compound," could enhance our understanding of neurotransmitter systems and lead to new therapeutic approaches (Diksic & Young, 2001).

Properties

IUPAC Name

3-amino-5-(5-methylfuran-2-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCUQTOIHVMSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=CC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 4
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 5
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
Reactant of Route 6
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.